Fmoc-d-gln-opfp
Overview
Description
Fmoc-d-gln-opfp, also known as N-alpha-Fmoc-D-glutamine pentafluorophenyl ester, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (OPfp) ester, which facilitate the coupling of amino acids during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-d-gln-opfp is primarily used as a protecting group in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protective group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine groups during synthesis, this compound helps prevent side reactions that could interfere with the formation of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Therefore, careful control of the reaction conditions is essential for the effective use of this compound in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-d-gln-opfp is synthesized by reacting Fmoc-D-glutamine with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions . The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-gln-opfp undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and pentafluorophenol (Pfp) are commonly used in the synthesis of this compound.
Deprotection Reagents: Piperidine is the preferred reagent for removing the Fmoc group.
Major Products Formed
The primary product formed from the reactions involving this compound is the desired peptide or peptide intermediate, depending on the specific sequence and conditions used in the synthesis .
Scientific Research Applications
Chemistry
Fmoc-d-gln-opfp is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis .
Biology
In biological research, this compound is used to synthesize peptides that are employed in various studies, including enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine
The compound is utilized in the development of peptide-based therapeutics and diagnostic agents. Peptides synthesized using this compound can be used as drug candidates or as tools for studying disease mechanisms .
Industry
This compound is used in the production of peptide-based materials and biomaterials. These materials have applications in drug delivery, tissue engineering, and as scaffolds for cell culture .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gln(Trt)-OPfp: Another derivative of glutamine with a trityl protecting group instead of the Fmoc group.
Fmoc-Gly-OPfp: A glycine derivative with similar protecting and ester groups.
Fmoc-Glu(OtBu)-OPfp: A glutamic acid derivative with a tert-butyl protecting group.
Uniqueness
Fmoc-d-gln-opfp is unique due to its specific combination of the Fmoc protecting group and the pentafluorophenyl ester. This combination provides a balance of stability and reactivity, making it highly suitable for peptide synthesis. The use of D-glutamine also imparts specific stereochemical properties to the synthesized peptides .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZFMYVWWIIGD-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692812 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200622-33-9 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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